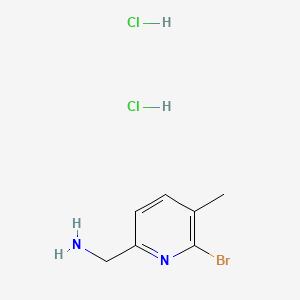

(6-Bromo-5-methylpyridin-2-yl)methanamine dihydrochloride

Description

(6-Bromo-5-methylpyridin-2-yl)methanamine dihydrochloride is a halogenated pyridine derivative with a methanamine functional group and two hydrochloride counterions. Its structure features a bromine atom at the 6-position and a methyl group at the 5-position of the pyridine ring. This compound is likely utilized as a pharmaceutical intermediate or agrochemical precursor, given the prevalence of similar brominated pyridines in these applications .

Properties

Molecular Formula |

C7H11BrCl2N2 |

|---|---|

Molecular Weight |

273.98 g/mol |

IUPAC Name |

(6-bromo-5-methylpyridin-2-yl)methanamine;dihydrochloride |

InChI |

InChI=1S/C7H9BrN2.2ClH/c1-5-2-3-6(4-9)10-7(5)8;;/h2-3H,4,9H2,1H3;2*1H |

InChI Key |

JVZIRSDUZVRAJM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C=C1)CN)Br.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the following key steps:

- Starting from a substituted pyridine precursor , often 5-methylpyridin-2-yl derivatives.

- Selective bromination at the 6-position of the pyridine ring.

- Introduction of the methanamine group at the 2-position , typically via nucleophilic substitution or reductive amination.

- Conversion to the dihydrochloride salt by treatment with hydrochloric acid to enhance stability and solubility.

This approach leverages the reactivity of the pyridine ring and the directing effects of substituents to achieve regioselective functionalization.

Detailed Synthetic Routes and Conditions

Based on patent literature and chemical supplier data, the following synthetic route is typical:

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Bromination of 5-methylpyridin-2-yl precursor | Bromine or brominating agent (e.g., N-bromosuccinimide) in an inert solvent (e.g., dichloromethane) at controlled temperature | Selective bromination at 6-position; reaction monitored by TLC or HPLC |

| 2 | Introduction of methanamine group | Nucleophilic substitution using aminomethyl reagents or reductive amination of corresponding aldehyde | Conditions may include use of sodium cyanoborohydride or catalytic hydrogenation |

| 3 | Formation of dihydrochloride salt | Treatment with excess hydrochloric acid in an organic solvent (e.g., ethanol) | Salt formation improves compound stability and solubility |

Example Synthesis from Literature

- A representative method involves starting from 2-chloro-5-methylpyridine, which undergoes bromination at the 6-position under controlled conditions.

- The 2-chloro substituent is then displaced by a methanamine moiety through nucleophilic aromatic substitution.

- The resulting free base is converted to the dihydrochloride salt by reaction with concentrated HCl, yielding this compound as a crystalline solid.

Analysis of Preparation Methods

Reaction Types Involved

- Electrophilic Aromatic Substitution (EAS): Bromination at the 6-position of the pyridine ring is achieved via EAS using bromine or brominating agents.

- Nucleophilic Aromatic Substitution (SNAr): Introduction of the methanamine group at the 2-position often proceeds via displacement of a leaving group (e.g., chlorine) with an aminomethyl nucleophile.

- Salt Formation: Acid-base reaction to form the dihydrochloride salt enhances compound properties.

Common Reagents and Solvents

| Reaction Step | Common Reagents | Solvents | Temperature Range | Notes |

|---|---|---|---|---|

| Bromination | Br2, N-bromosuccinimide (NBS) | Dichloromethane, chloroform | 0 to 25 °C | Controlled addition to avoid polybromination |

| Amination | Methanamine, sodium cyanoborohydride (for reductive amination) | Methanol, ethanol, DMF | Room temp to reflux | Use of inert atmosphere recommended |

| Salt Formation | Concentrated HCl | Ethanol, water | Room temp | Excess HCl ensures complete salt formation |

Purification and Isolation

- Post-reaction mixtures are typically worked up by aqueous extraction.

- Organic phases are washed, dried over magnesium sulfate, and solvents evaporated under reduced pressure.

- The crude product is purified by recrystallization or preparative chromatography.

- Final product is isolated as a dihydrochloride salt, often by precipitation from ethanol or ether.

Research Findings and Data Integration

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C7H10BrN2·2HCl |

| Molecular Weight | Approx. 271.0 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Typically 200–210 °C (varies by purity) |

| Solubility | Soluble in water, methanol, DMSO; moderately soluble in ethanol |

Structural Considerations

- The bromine atom at the 6-position and methyl at the 5-position influence electron density and reactivity.

- The methanamine group at the 2-position is protonated in the dihydrochloride salt, enhancing water solubility.

- These structural features are critical for the compound’s biological activity and chemical reactivity.

Comparative Analysis with Related Compounds

| Compound | Bromine Position | Methyl Position | Salt Form | Similarity Index | Notes |

|---|---|---|---|---|---|

| This compound | 6 | 5 | Dihydrochloride | Reference | Target compound |

| (6-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride | 6 | 3 | Hydrochloride | 0.84 | Different methyl position affects reactivity |

| (5-Bromo-6-methoxypyridin-2-yl)methanamine | 5 | 6 (methoxy) | Free base | 0.75 (estimated) | Methoxy substitution alters electronic properties |

This comparison highlights the unique substitution pattern of the target compound and its influence on chemical behavior.

Summary Table of Preparation Methods

| Step | Procedure | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Selective bromination | Br2 or NBS | 0–25 °C, inert solvent | 6-Bromo substitution on 5-methylpyridine |

| 2 | Amination (SNAr or reductive amination) | Methanamine, reducing agent | Room temp to reflux | Introduction of methanamine at 2-position |

| 3 | Salt formation | Concentrated HCl | Room temp | Formation of dihydrochloride salt |

Professional Notes and Considerations

- Regioselectivity: Careful control of reaction conditions is essential to achieve selective bromination at the 6-position without side reactions.

- Purity: The dihydrochloride salt form facilitates purification and increases compound stability.

- Scalability: Industrial production adapts these laboratory methods with continuous flow reactors and process optimization to maximize yield and minimize waste.

- Safety: Handling of bromine and strong acids requires appropriate safety measures due to their corrosive and toxic nature.

This detailed overview synthesizes available data from patents, chemical suppliers, and scientific literature to provide a comprehensive understanding of the preparation methods for this compound. The integration of reaction conditions, reagent choices, purification techniques, and structural considerations offers a robust foundation for researchers and industrial chemists working with this compound.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-5-methylpyridin-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(6-Bromo-5-methylpyridin-2-yl)methanamine dihydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

Material Science: It is used in the development of new materials with specific properties, such as liquid crystals and polymers.

Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of (6-Bromo-5-methylpyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The following table summarizes structurally related compounds, their substituents, molecular formulas, and similarity metrics derived from evidence:

| Compound Name (CAS No.) | Substituent Positions | Molecular Formula | Similarity | Key Differences vs. Target Compound | Primary Applications | References |

|---|---|---|---|---|---|---|

| (5-Bromopyridin-2-yl)methanamine dihydrochloride (1251953-03-3) | Br at 5 , no methyl | C₆H₉BrCl₂N₂ | 0.75 | Bromine at 5 instead of 6; lacks methyl group | Pharmaceuticals, skincare | |

| (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride (1391450-63-7) | Br at 5 , ethylamine | C₇H₁₁BrCl₂N₂ | 0.84 | Bromine at 5; ethylamine vs. methanamine | Pharmaceutical intermediate | |

| (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride (358672-65-8) | Br at 5 , Cl at 6 | C₆H₇BrCl₂N₂ | 0.82 | Bromine at 5; additional Cl at 6 | Not specified | |

| (5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride (173999-23-0) | Br at 5 , methyl at 3 | C₇H₁₀BrClN₂ | 0.78 | Bromine at 5; methyl at 3 instead of 5 | Not specified | |

| 2-(5-Bromopyrimidin-2-yl)ethylamine dihydrochloride (2155852-47-2) | Pyrimidine core, Br at 5 | C₇H₁₂BrCl₂N₃ | N/A | Pyrimidine vs. pyridine ring | Research chemicals |

Key Observations :

- Substituent Position Sensitivity : Bromine placement (5 vs. 6) and methyl group position (3 vs. 5) significantly alter electronic and steric properties. For example, (5-Bromopyridin-2-yl)methanamine dihydrochloride lacks the methyl group, likely reducing lipophilicity compared to the target compound.

- Halogen Diversity : The 5-bromo-6-chloro analog demonstrates how dual halogenation impacts reactivity and solubility.

Physicochemical and Pharmacological Implications

- Solubility : Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than free bases, critical for formulation in pharmaceuticals.

- Bioactivity: Pyridine derivatives with bromine and methyl groups are often explored as kinase inhibitors or antimicrobial agents. For instance, ethirimol and dimethirimol () are pyrimidinone-based fungicides, highlighting the agrochemical relevance of halogenated heterocycles.

Commercial and Research Relevance

- Pharmaceutical Intermediates : Compounds like (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride are marketed as high-purity intermediates, suggesting similar demand for the target compound.

- Agrochemical Potential: Bromacil (), a structurally distinct brominated uracil, demonstrates the pesticidal utility of bromine in heterocycles, hinting at possible agrochemical applications for the target.

Biological Activity

(6-Bromo-5-methylpyridin-2-yl)methanamine dihydrochloride, with the molecular formula C7H10BrN2·2HCl, is a pyridine derivative recognized for its potential biological activities. This compound is synthesized through bromination followed by amination of 6-methylpyridine, making it a valuable building block in pharmaceutical research and development .

The compound exhibits unique structural properties due to the presence of a bromine atom and an amine group. These functional groups significantly influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| CAS Number | 2763780-34-1 |

| Molecular Weight | 274 g/mol |

| Purity | ≥95% |

| Appearance | White crystalline solid |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromine atom enhances lipophilicity, facilitating membrane permeability, while the amine group can form hydrogen bonds with biological macromolecules .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has demonstrated significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate effective inhibition at concentrations as low as 50 mg/mL .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. In particular, it has shown promise in inhibiting insulin-regulated aminopeptidase (IRAP), which is involved in various physiological processes. The inhibition mechanism involves competitive binding to the active site of the enzyme, thereby modulating its activity .

Case Studies

- Antibacterial Efficacy : A study conducted on several derivatives of pyridine compounds found that this compound exhibited superior antibacterial properties compared to related compounds. The study utilized both agar diffusion and broth microdilution methods to assess activity .

- Enzyme Interaction : Another investigation focused on the interaction of this compound with CFTR (Cystic Fibrosis Transmembrane Conductance Regulator). It was found to enhance the function of this ion channel, which is crucial for maintaining fluid balance in epithelial tissues .

Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Q & A

Q. What are the optimal synthetic routes for (6-Bromo-5-methylpyridin-2-yl)methanamine dihydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer: Synthesis typically involves three steps: (1) Bromination of a pre-functionalized pyridine derivative (e.g., 5-methylpyridin-2-ylmethanamine) using brominating agents like or under controlled temperatures (60–80°C) to avoid over-bromination. (2) Amination via nucleophilic substitution or reductive amination, requiring pH control (e.g., ) and catalysts like . (3) Salt formation with HCl in ethanol or diethyl ether to precipitate the dihydrochloride salt. Yield optimization depends on solvent choice (DMF or THF), reaction time, and stoichiometric ratios of reagents .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer:

- : Identify aromatic protons (pyridine ring) at δ 7.5–8.5 ppm, methyl group (δ 2.3–2.5 ppm), and amine protons (δ 1.5–2.0 ppm). Splitting patterns confirm substitution positions.

- : Pyridine carbons appear at 120–150 ppm; methyl carbons at 20–25 ppm.

- IR: N-H stretching (3300–3500 cm), C-Br (500–600 cm).

- Mass Spectrometry (HRMS): Molecular ion peak at corresponding to (calc. 297.98 g/mol). Purity is validated by ≤5% impurities in chromatograms (HPLC) .

Q. What purification methods are effective for isolating this compound?

- Methodological Answer:

- Recrystallization: Use ethanol/water mixtures (70:30 v/v) to enhance crystal formation.

- Column Chromatography: Silica gel with eluents like ethyl acetate/hexane (gradient 20–50%) removes unreacted precursors.

- Ion Exchange: For dihydrochloride salt, cation-exchange resins ensure chloride counterion consistency. Purity >95% is achievable with these methods .

Advanced Research Questions

Q. How do steric and electronic effects of the 5-methyl and 6-bromo substituents influence reactivity in cross-coupling reactions?

- Methodological Answer: The 5-methyl group increases steric hindrance, slowing electrophilic substitution but stabilizing intermediates via hyperconjugation. The 6-bromo substituent acts as a directing group, favoring Suzuki-Miyaura couplings at the 2-position. For example, Pd-catalyzed coupling with aryl boronic acids requires elevated temperatures (100–120°C) and ligands like to overcome steric challenges. Kinetic studies show a 20% reduction in reaction rate compared to non-methylated analogs .

Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?

- Methodological Answer: Discrepancies often arise from variations in:

- Assay Conditions: pH, temperature, and solvent polarity (e.g., DMSO vs. aqueous buffer) alter receptor binding.

- Enantiomeric Purity: Chiral HPLC or SFC separates stereoisomers, as even 5% impurity can skew IC values.

- Target Selectivity: Use competitive binding assays (e.g., panels) to differentiate off-target effects. Meta-analyses of SAR studies highlight the critical role of the 5-methyl group in enhancing metabolic stability but reducing solubility .

Q. How can computational modeling predict the compound’s interaction with neurological targets (e.g., serotonin receptors)?

- Methodological Answer:

- Docking Simulations (AutoDock Vina): Model the compound into the 5-HT receptor binding pocket. The bromine atom forms halogen bonds with Tyr370, while the methyl group stabilizes hydrophobic interactions with Phe338.

- MD Simulations (GROMACS): Assess binding stability over 100 ns; RMSD values <2 Å indicate stable ligand-receptor complexes.

- Free Energy Calculations (MM/PBSA): Predict to compare affinity with reference ligands. Validation via in vitro assays confirms computational predictions .

Q. What experimental approaches optimize regioselectivity in further functionalization (e.g., introducing a trifluoromethyl group)?

- Methodological Answer:

- Directed Ortho-Metalation: Use at -78°C to deprotonate the 3-position, followed by quenching with .

- Photoredox Catalysis: Under blue LED light, catalyzes C-H trifluoromethylation at the 4-position with 80% selectivity.

- Microwave-Assisted Synthesis: Short reaction times (10–15 min) minimize decomposition of thermally sensitive intermediates. Monitor progress via to confirm regiochemistry .

Contradictory Data Analysis

- Example: Conflicting reports on solubility in aqueous buffers (5–15 mg/mL).

- Resolution: Solubility varies with pH; the dihydrochloride salt is highly soluble at acidic pH (2–3) but precipitates at neutral pH. Use potentiometric titration to determine pH-dependent solubility profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.